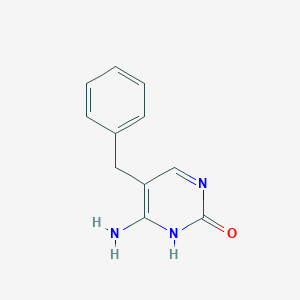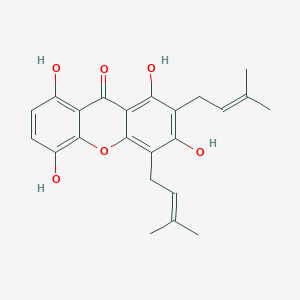
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PCP-OEt or 1-[1-(2-Phenylethyl)piperidin-4-yl]-1,2-epoxyethane hydrochloride. It is a white crystalline powder and is soluble in water.
Mecanismo De Acción
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride acts as a non-competitive antagonist of NMDA receptors. It binds to a specific site on the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in calcium influx into the cell and a decrease in the release of neurotransmitters. It also acts as an antagonist of ionotropic glutamate receptors and voltage-gated calcium channels.
Biochemical and Physiological Effects
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuronal damage. It has also been shown to have neuroprotective effects and can prevent neuronal death in certain conditions. Additionally, it has been shown to have analgesic effects and can reduce pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It is also a useful tool in the study of ionotropic glutamate receptors and voltage-gated calcium channels. However, it has certain limitations. It is a toxic substance and must be handled with care. It is also expensive and may not be readily available in some labs.
Direcciones Futuras
There are several future directions for the study of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride. One direction is the study of its effects on other neurotransmitter systems and receptors. Another direction is the development of new analogs that may have improved potency and selectivity. Additionally, the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.
Conclusion
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It has several biochemical and physiological effects and has potential as a treatment for neurological disorders. However, it has certain limitations and must be handled with care. The future directions for the study of this compound include the study of its effects on other neurotransmitter systems and receptors and the development of new analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a complex process that involves several steps. The first step involves the reaction of 4-piperidone with 2-phenethyl bromide in the presence of a base to form 1-(2-phenethyl)-4-piperidone. This intermediate is then reacted with cyclohexylmagnesium bromide to form 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-4-piperidone. The final step involves the reaction of this intermediate with hydrochloric acid to form piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride.
Aplicaciones Científicas De Investigación
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the study of NMDA (N-methyl-D-aspartate) receptors, which are involved in the regulation of synaptic plasticity and memory formation. It has also been used as a tool in the study of ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity. Additionally, it has been used in the study of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Propiedades
Número CAS |
102180-21-2 |
|---|---|
Nombre del producto |
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride |
Fórmula molecular |
C19H36ClNO |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H35NO.ClH/c1-4-10-18(11-5-1)19(12-6-2-7-13-19)21-17-16-20-14-8-3-9-15-20;/h18H,1-17H2;1H |
Clave InChI |
JOHZOOTYDOQHKC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
SMILES canónico |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
Otros números CAS |
102180-21-2 |
Sinónimos |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
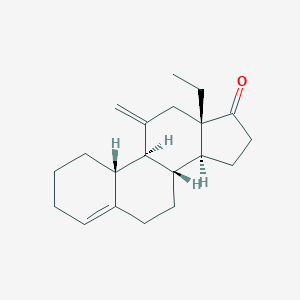
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
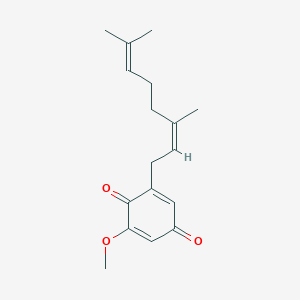
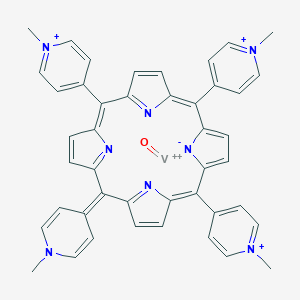
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
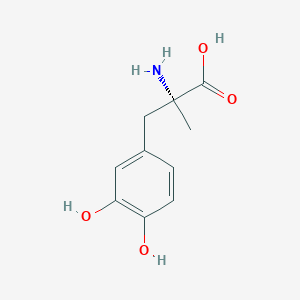

![ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate](/img/structure/B23099.png)
